Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate
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Overview
Description
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate is a chemical compound with the molecular formula C9H14O4. Its structure features a tetrahydrofuran ring (a five-membered oxygen-containing ring) attached to a propanoate group via an ester linkage
Preparation Methods
Synthesis Routes: Several synthetic routes exist for the preparation of ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate. One common method involves the reaction of ethyl acetoacetate with furan-2-carbaldehyde under acidic conditions. The resulting product undergoes cyclization to form the tetrahydrofuran ring .
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Chemical Reactions Analysis
Reactivity: Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate can participate in various chemical reactions:
Hydrolysis: Under basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ketone group (5-oxo) can lead to the formation of the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Ring Opening: The tetrahydrofuran ring can be opened under specific conditions.
- Acidic catalysts (e.g., sulfuric acid) for esterification and cyclization.
- Reducing agents (e.g., sodium borohydride) for ketone reduction.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while reduction produces the alcohol form.
Scientific Research Applications
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate finds applications in:
Flavor and Fragrance Industry: Its unique structure contributes to flavor and fragrance compositions .
Medicinal Chemistry: Researchers explore its potential as a building block for drug design.
Organic Synthesis: It serves as a versatile intermediate in organic synthesis.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example:
- In flavor and fragrance applications, it contributes to sensory perception.
- In medicinal chemistry, it may interact with biological targets via specific pathways.
Comparison with Similar Compounds
While ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate is unique due to its tetrahydrofuran ring, other related compounds include:
- Ethyl acetoacetate: Similar in structure but lacks the tetrahydrofuran ring.
- Other furan derivatives: Explore compounds with furan rings for comparison.
Properties
CAS No. |
58262-38-7 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 3-(5-oxooxolan-2-yl)propanoate |
InChI |
InChI=1S/C9H14O4/c1-2-12-8(10)5-3-7-4-6-9(11)13-7/h7H,2-6H2,1H3 |
InChI Key |
KUKNMYNDDJSCRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCC(=O)O1 |
Origin of Product |
United States |
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